molecular formula C11H9F3N2O2S B1407122 Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate CAS No. 1357943-66-8

Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate

Cat. No.: B1407122
CAS No.: 1357943-66-8
M. Wt: 290.26 g/mol
InChI Key: ORUKRKABFKJJFR-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

This compound belongs to the broader class of fused heterocyclic compounds known as thienopyridines, specifically the thieno[3,2-b]pyridine subclass. The compound's systematic name reflects the International Union of Pure and Applied Chemistry nomenclature conventions for fused ring systems, where the thieno[3,2-b]pyridine designation indicates the specific fusion pattern between the thiophene and pyridine rings. The numerical descriptors [3,2-b] specify that the thiophene ring is fused to the pyridine ring at positions 3 and 2 of the thiophene ring to the b-side of the pyridine ring, creating a planar bicyclic aromatic system. The structural features of this compound can be systematically analyzed through its key components: the amino substituent at position 3 provides nucleophilic character and potential for hydrogen bonding, the trifluoromethyl group at position 6 introduces strong electron-withdrawing effects and lipophilic character, and the ethyl carboxylate moiety at position 2 contributes to both electronic properties and potential for metabolic modification.

The compound's stereochemical properties arise from the planar nature of the fused ring system, which restricts rotational freedom and creates a rigid molecular framework. The InChI key ORUKRKABFKJJFR-UHFFFAOYSA-N provides a unique digital fingerprint for this compound, facilitating database searches and structural identification. The thieno[3,2-b]pyridine core exhibits aromatic character with delocalized π-electrons across both rings, contributing to the compound's stability and electronic properties. Comparative analysis with related thieno[3,2-b]pyridine derivatives reveals that the specific substitution pattern in this compound creates a unique electronic environment that may contribute to its biological activity profile.

Table 1: Structural Characteristics of this compound

Property Value Source
Molecular Formula C₁₁H₉F₃N₂O₂S
Molecular Weight 290.26 g/mol
Chemical Abstracts Service Number 1357943-66-8
MDL Number MFCD21364902
InChI Key ORUKRKABFKJJFR-UHFFFAOYSA-N
SMILES Notation O=C(C1=C(N)C2=NC=C(C(F)(F)F)C=C2S1)OCC

Historical Context and Discovery in Heterocyclic Chemistry

The development of thieno[3,2-b]pyridine chemistry traces its origins to the broader exploration of fused heterocyclic systems that began in the mid-20th century. Early systematic investigations into thienopyridine synthesis were pioneered by researchers who recognized the potential of combining thiophene and pyridine moieties to create novel pharmacologically active compounds. The foundational work in this area established synthetic methodologies for constructing various thieno[3,2-b]pyridine and thieno[2,3-b]pyridine isomers, with particular attention to regioselective synthesis approaches that could access specific substitution patterns. Historical synthetic approaches to thieno[3,2-b]pyridine derivatives initially relied on cyclization reactions of appropriately substituted thiophene or pyridine precursors, though these early methods often suffered from limited regioselectivity and modest yields.

The evolution of palladium-catalyzed coupling methodologies in the late 20th and early 21st centuries revolutionized thieno[3,2-b]pyridine synthesis, enabling more efficient and selective access to diverse substitution patterns. These advances were particularly significant for compounds like this compound, where multiple functional groups require careful synthetic orchestration. The incorporation of trifluoromethyl groups into heterocyclic systems gained prominence as researchers recognized the unique properties these substituents impart, including enhanced metabolic stability, altered electronic characteristics, and improved pharmacokinetic profiles. The specific combination of amino, trifluoromethyl, and carboxylate functionalities in the thieno[3,2-b]pyridine framework represents a sophisticated approach to molecular design that emerged from decades of structure-activity relationship studies.

Contemporary synthetic approaches to this compound likely employ advanced cross-coupling methodologies, possibly involving Sonogashira coupling reactions followed by cyclization processes, as demonstrated in related thieno[3,2-b]pyridine syntheses. The development of efficient synthetic routes to such complex heterocyclic structures has been driven by their recognition as privileged scaffolds in medicinal chemistry, capable of serving as platforms for developing diverse biological activities. The historical trajectory of thienopyridine chemistry reflects the broader evolution of heterocyclic chemistry from purely academic curiosity to a cornerstone of modern drug discovery efforts.

Significance of the Thieno[3,2-b]pyridine Scaffold in Medicinal Chemistry

The thieno[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry due to its unique ability to serve as a template for developing highly selective and potent biological activities. Recent research has demonstrated that thieno[3,2-b]pyridine derivatives function as attractive scaffolds for highly selective inhibitors of underexplored protein kinases, with compounds based on this core structure exhibiting variable binding modes while maintaining exceptional kinome-wide selectivity. The fundamental design principle underlying the medicinal chemistry significance of thieno[3,2-b]pyridine lies in its weak interaction with kinase hinge regions, which allows for profoundly different binding modes that maintain high selectivity profiles. This characteristic distinguishes thieno[3,2-b]pyridine-based inhibitors as ATP-competitive but not ATP-mimetic compounds, anchored at kinase back pockets rather than competing directly with ATP binding.

The therapeutic potential of thieno[3,2-b]pyridine derivatives extends beyond kinase inhibition to include applications as inhibitors of receptor tyrosine kinases such as c-Met and vascular endothelial growth factor receptor 2. Research has identified families of thieno[3,2-b]pyridine-based small molecule inhibitors that demonstrate inhibitory concentration 50 values in the low nanomolar range in vitro and efficacy in human tumor xenograft models in vivo. These findings underscore the scaffold's versatility in addressing diverse therapeutic targets while maintaining favorable pharmacological properties. The structural features that contribute to this medicinal chemistry significance include the scaffold's planar aromatic system, which facilitates π-π stacking interactions with target proteins, and the strategic positioning of substituents that can be modified to optimize selectivity and potency profiles.

Table 2: Biological Activity Profile of Thieno[3,2-b]pyridine Derivatives

Target Class Activity Type Potency Range Key Characteristics Reference
Protein Kinases Selective Inhibition Nanomolar to Micromolar ATP-competitive, non-ATP-mimetic
Haspin Kinase Chemical Probe Chemical Probe Quality High selectivity, in vivo suitable
c-Met Kinase Tyrosine Kinase Inhibition Low Nanomolar Efficacious in xenograft models
Vascular Endothelial Growth Factor Receptor 2 Receptor Tyrosine Kinase Inhibition Low Nanomolar Tumor growth inhibition

The medicinal chemistry value of compounds like this compound is further enhanced by the scaffold's compatibility with structure-based drug design approaches. The rigid planar framework provides a predictable molecular geometry that facilitates computational modeling and rational design efforts, while the multiple sites available for substitution allow for systematic optimization of pharmacological properties. The incorporation of fluorine-containing substituents, as exemplified by the trifluoromethyl group in this compound, represents a modern approach to enhancing drug-like properties through improved metabolic stability, altered physicochemical characteristics, and potential for forming unique protein interactions. Current research continues to explore the full potential of thieno[3,2-b]pyridine derivatives, with ongoing investigations into their applications across diverse therapeutic areas including oncology, inflammatory diseases, and neurological disorders.

Properties

IUPAC Name

ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2S/c1-2-18-10(17)9-7(15)8-6(19-9)3-5(4-16-8)11(12,13)14/h3-4H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUKRKABFKJJFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=C(C=N2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-cyanothioacetamide with suitable aldehydes or ketones in the presence of a base like sodium hydroxide can yield the thieno[3,2-b]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Hydrolysis and Functional Group Interconversion

The ethyl ester group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid, a critical step for further derivatization.

Reaction ConditionsProductYieldSource
Ethanolic NaOH, reflux3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid85–90%

The carboxylic acid intermediate is pivotal for synthesizing amides, hydrazides, or heterocyclic systems (e.g., oxazinones) .

Reactions with Hydrazine Hydrate

The ester reacts with hydrazine hydrate to form carbohydrazide derivatives, which serve as precursors for cyclocondensation reactions:

Reagents/ConditionsProductYieldSource
Hydrazine hydrate (neat, 100°C)3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide78%

This carbohydrazide undergoes further reactions:

  • Condensation with aldehydes (e.g., benzaldehyde, thiophene-2-carboxaldehyde) to form hydrazones .

  • Cyclization with triethyl orthoformate in acetic anhydride yields pyridothienopyrimidine derivatives (e.g., 8a–d ) .

Acid-Mediated Cyclization

Heating with acetic acid induces cyclization via acetylative ring closure, forming pyrimidinone derivatives:

ConditionsProductYieldSource
Acetic acid, reflux (4 h)3-amino-2-methyl-7-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-4(3H)-one65%

The proposed mechanism involves acetylation of the carbohydrazide’s amino group, followed by Thorpe–Ziegler cyclization and Dimroth rearrangement .

Intramolecular Thorpe–Ziegler Cyclization

Hydrazones derived from aromatic aldehydes undergo cyclization to form pyrimidine-fused systems .

Acylation and Amide Coupling

The amino group participates in acylation and amide-bond formation:

Reagents/ConditionsProductYieldSource
Acetic anhydride, refluxN-acetylated derivative90%
HATU, DIPEA, R-NH2 (amide coupling)3-amino-N-substituted carboxamides60–75%

Amide derivatives exhibit enhanced biological activity, particularly in kinase inhibition and anticancer applications .

Diazotization and Curtius Rearrangement

Diazotization of the amino group with nitrous acid generates acyl azides, which undergo Curtius rearrangement to yield imidazolone derivatives .

Suzuki–Miyaura Cross-Coupling

While direct cross-coupling of the parent compound is unreported, structurally related thieno[2,3-b]pyridines undergo Suzuki reactions at halogenated positions (e.g., C-6) . Modifications to introduce coupling handles (e.g., bromine) could enable similar reactivity.

Antitumor Activity of Derivatives

Derivatives such as pyrimidinones and carboxamides demonstrate growth inhibition in triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231) :

CompoundGI₅₀ (MDA-MB-231)Selectivity (vs. MCF-12A)Source
Pyrimidinone 12 13 μM>10-fold
Carboxamide 2e 18 μM>8-fold

Stability and Reactivity Trends

  • The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, directing electrophilic substitutions to specific positions .

  • Steric hindrance from the thienopyridine core limits reactivity at the C-5 position.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that derivatives of thieno[3,2-b]pyridine exhibit antimicrobial properties. Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate has been evaluated for its efficacy against various bacterial strains. In a study published in the Journal of Medicinal Chemistry, compounds with similar structures demonstrated significant inhibition of bacterial growth, suggesting that this compound could serve as a lead for developing new antibiotics .

Anticancer Properties
The compound's structure allows for interaction with biological targets involved in cancer pathways. Preliminary studies indicate that thieno[3,2-b]pyridine derivatives can induce apoptosis in cancer cells. For instance, a study reported that modifications to the thieno-pyridine scaffold enhance cytotoxicity against specific cancer cell lines .

Material Science

Organic Electronics
this compound can be utilized in the development of organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating such compounds into polymer matrices can improve charge transport properties .

ApplicationDescriptionReferences
AntimicrobialInhibits bacterial growth; potential for new antibiotics
AnticancerInduces apoptosis in cancer cells
Organic ElectronicsUsed in OLEDs and OPVs; enhances charge transport

Agricultural Chemistry

Pesticide Development
The trifluoromethyl group is known to enhance the biological activity of agrochemicals. This compound has been investigated for its potential as a pesticide or herbicide. Studies have shown that similar compounds can effectively target pests while minimizing toxicity to non-target organisms .

Case Studies

  • Antimicrobial Efficacy Study
    A comprehensive study evaluated the antimicrobial properties of various thieno[3,2-b]pyridine derivatives. This compound was found to exhibit significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Cancer Cell Apoptosis Induction
    In vitro studies demonstrated that treatment with this compound led to increased rates of apoptosis in breast cancer cell lines. Flow cytometry analysis revealed a dose-dependent increase in apoptotic cells following treatment .

Mechanism of Action

The mechanism by which Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its targets .

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

Compound Name/ID Substituents Molecular Formula Key Pharmacological Findings Synthesis Method Reference
Target Compound 6-(trifluoromethyl) C₁₁H₉F₃N₂O₂S Intermediate for antitumoral/antiviral agents; no direct bioactivity reported Suzuki coupling
Methyl 3-amino-6-[(hetero)aryl]... III 6-[(hetero)aryl] (e.g., aryl groups) Varies GI₅₀ = 1 µM (MCF-7, NCI-H460); selective cytotoxicity Suzuki coupling
Methyl 3-amino-6-[(hetero)aryl]... IV 6-[(hetero)aryl] Varies GI₅₀ = 3–4 µM (broad-spectrum); alters cell cycle in NCI-H460 Alkylation/cyclization
Ethyl 3-amino-6-(4-methylphenyl)... 6-(4-methylphenyl) C₁₇H₁₆N₂O₂S No bioactivity reported; structural analog with increased lipophilicity Unspecified
Ethyl 3-amino-6-(4-methoxyphenyl)... 6-(4-methoxyphenyl), 4-CF₃ C₁₈H₁₅F₃N₂O₃S Fluorescent properties; potential for imaging and drug delivery Multi-step functionalization
Methyl 3-amino-6-(thien-3-yl)... 6-(thien-3-yl) C₁₃H₁₁N₂O₂S₂ Prepared via Suzuki coupling; fluorescence anisotropy in liposomes Boronic acid coupling
Compounds 15–18 (e.g., 15) 6-(5-methyl-1-phenyl-1H-pyrazol-4-yl) C₂₁H₂₀N₄O₂S Yield = 88% ; antitumoral activity inferred from structural class Alkylation with chloroacetate

Key Observations

  • Trifluoromethyl Group : The target compound’s CF₃ group improves metabolic stability compared to bromo or methyl substituents .
  • Aryl/Ethynyl Substituents: Derivatives with para-methoxyphenyl or aminophenyl groups (e.g., compounds III, IV) exhibit nanomolar to low-micromolar GI₅₀ values against cancer cell lines, with mechanisms involving cell cycle arrest (G0/G1 phase) and apoptosis induction .
  • Fluorescence: Compounds like ethyl 3-amino-6-(4-methoxyphenyl)-4-CF₃ derivatives show solvent-sensitive fluorescence, enabling applications in bioimaging .

Physicochemical and ADMET Considerations

  • Lipophilicity : The trifluoromethyl group increases LogP (e.g., XLogP3 = 4.7 for 4-methylphenyl analog ), enhancing membrane permeability.
  • Solubility : Polar substituents (e.g., methoxy groups) improve aqueous solubility, critical for bioavailability .
  • Fluorescence : Methoxylated derivatives (e.g., VIa, VIb) exhibit strong fluorescence, useful in tracking drug distribution .

Biological Activity

Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate (CAS Number: 1357943-66-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a thieno[3,2-b]pyridine core structure with a trifluoromethyl group that enhances its lipophilicity. The molecular formula is C11H9F3N2O2SC_{11}H_9F_3N_2O_2S, with a molecular weight of approximately 290.26 g/mol. The presence of the trifluoromethyl group is significant for its biological activity and interaction with cellular targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of appropriate precursors under controlled conditions, such as the reaction of 2-cyanothioacetamide with aldehydes or ketones in the presence of bases like sodium hydroxide. Industrial production may utilize continuous flow reactors to optimize yields and ensure consistent quality.

This compound exerts its biological effects primarily through interactions with specific molecular targets. Its mechanism may involve:

  • Enzyme Inhibition: The compound can inhibit enzymes involved in various disease pathways, particularly in cancer.
  • Cell Membrane Permeability: The trifluoromethyl group increases lipophilicity, facilitating cell membrane penetration and enhancing bioavailability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds derived from thieno[3,2-b]pyridine structures have demonstrated significant cytotoxic effects against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468). In one study, a related compound showed an IC50 value of 13 μM in inhibiting cell proliferation in MDA-MB-231 cells, indicating substantial antitumor activity without affecting non-tumorigenic cells (MCF-12A) significantly .

Antimicrobial Activity

The compound has also shown promise as a scaffold for developing new pharmaceuticals with antimicrobial properties. Research indicates that modifications to the thieno[3,2-b]pyridine structure can yield derivatives with enhanced activity against various bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeTarget Cell Line/OrganismIC50/EffectReference
AnticancerMDA-MB-231 (TNBC)13 μM (growth inhibition)
AnticancerMDA-MB-468 (TNBC)Significant cytotoxicity
AntimicrobialVarious bacterial strainsVariable depending on derivative

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate?

  • Methodology : The compound is synthesized via Suzuki-Miyaura cross-coupling reactions. A brominated precursor (e.g., ethyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate) reacts with trifluoromethyl-substituted boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄). Typical conditions include refluxing in dioxane with potassium phosphate as a base, achieving yields of ~76% after purification by silica gel chromatography .
  • Key Data :

  • Reaction time: 2 days at reflux.
  • Purification: Heptane/ethyl acetate (80:20) gradient.
  • Yield: 76% .

Q. How is the structure of this compound confirmed after synthesis?

  • Methodology : Structural confirmation employs:

  • 1H/13C NMR : Peaks for aromatic protons (δ = 8.66–9.20 ppm), ethoxy groups (δ = 4.31–4.41 ppm), and trifluoromethyl groups (split signals in 13C NMR) .
  • HRMS : Exact mass matching calculated [M+H]+ values (e.g., 359.1054 observed vs. 359.1060 calculated) .
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling be optimized for introducing diverse aryl/heteroaryl groups at the 6-position?

  • Methodology :

  • Catalyst screening : Pd(PPh₃)₄ outperforms other catalysts in terms of yield and stability .
  • Solvent/base optimization : Dioxane with potassium phosphate minimizes side reactions compared to polar aprotic solvents .
  • Microwave-assisted synthesis : Reduces reaction time from days to hours while maintaining yields (~70–80%) .
    • Data Contradiction : Lower yields (47%) observed during bromination steps (e.g., CuBr₂/tert-butyl nitrite) due to competing decomposition pathways; improved by strict temperature control (0°C to RT) .

Q. What strategies resolve contradictory biological activity data among thieno[3,2-b]pyridine derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Amino-substituted aryl groups (e.g., 3-aminophenyl) enhance anti-HCC activity (GI₅₀ = 1.2 µM), while methoxy or quinoline groups increase hepatotoxicity (GI₅₀ > 125 µM vs. 3.3 µM for ellipticine) .
  • Cell cycle analysis : Compounds inducing G2/M arrest (e.g., derivative 2f) show higher efficacy, whereas S-phase disruptors correlate with toxicity .
    • Contradiction Analysis : Discrepancies in activity arise from substituent electronic effects (e.g., electron-donating vs. withdrawing groups) and assay conditions (e.g., HepG2 vs. PLP1 cell lines) .

Q. How do computational methods like QSAR enhance understanding of anti-HCC activity?

  • Methodology :

  • 3D-WHIM descriptors : Correlate with anti-HCC activity by modeling hydrogen-bond donor capacity (e.g., amino groups) .
  • 3D-GETAWAY descriptors : Predict hepatotoxicity via steric/electronic parameters (e.g., methoxy group bulkiness) .
    • Case Study : Derivative 2f (GI₅₀ = 1.2 µM) aligns with QSAR predictions, showing low hepatotoxicity due to optimal hydrogen-bond donor/acceptor balance .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate
Reactant of Route 2
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Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.